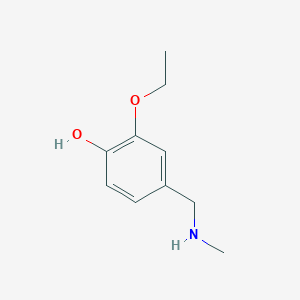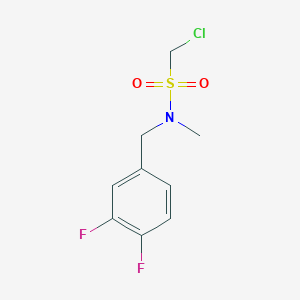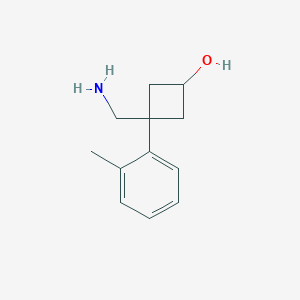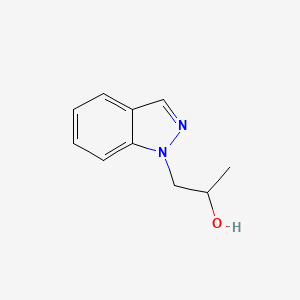
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester, a fluorine atom, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and fluorinating agents. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-fluoro-3-methoxypyrrolidine-4-carboxylate
- Tert-butyl 2-fluoro-3-methoxyazetidine-4-carboxylate
- Tert-butyl 2-fluoro-3-methoxypiperidine-4-carboxylate
Uniqueness
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is unique due to its morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
Molekularformel |
C10H18FNO4 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate |
InChI |
InChI=1S/C10H18FNO4/c1-10(2,3)16-9(13)12-5-6-15-7(11)8(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XHENQGHSSPLTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)




![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)



![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)

![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
